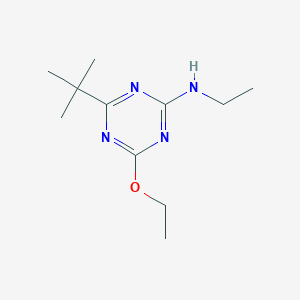

4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine

Description

4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a tert-butyl group at position 4, an ethoxy group at position 6, and an N-ethyl substituent on the triazin-2-amine moiety. Triazines are valued for their versatility, with substituent variations influencing pharmacological activity, solubility, and molecular interactions . Ethoxy groups may modulate solubility and electronic properties, while N-alkyl chains (e.g., ethyl) can affect pharmacokinetics .

Properties

CAS No. |

62706-30-3 |

|---|---|

Molecular Formula |

C11H20N4O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-tert-butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C11H20N4O/c1-6-12-9-13-8(11(3,4)5)14-10(15-9)16-7-2/h6-7H2,1-5H3,(H,12,13,14,15) |

InChI Key |

OKDLQKHCKKCDGB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)C(C)(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine typically involves:

- Construction or modification of the 1,3,5-triazine ring,

- Introduction of the tert-butyl group at position 4,

- Ethoxylation at position 6,

- Amination at position 2 with an ethyl amine moiety.

Patent WO2012143399A1 outlines methods for substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines, which are structurally related and provide insights into the preparation of similar triazine derivatives. The patent describes the use of intermediate compounds and substitution reactions to achieve the desired functionalization, including the preparation of physiologically acceptable salts and quaternization of nitrogen groups for improved properties.

Specific Preparation Steps

Starting Materials : The synthesis often begins with a substituted triazine precursor or a halogenated triazine derivative that allows for nucleophilic substitution.

tert-Butyl Introduction : The tert-butyl group can be introduced via Friedel-Crafts alkylation or by using tert-butyl-substituted precursors. The steric bulk of the tert-butyl group requires careful control of reaction conditions to avoid side reactions.

Ethoxy Substitution at 6-Position : The 6-position ethoxy group is typically introduced via nucleophilic substitution using ethoxide ions or ethyl alcohol under basic conditions. This step may require protection/deprotection strategies depending on other functional groups present.

N-Ethyl Amination at 2-Position : Amination at the 2-position involves nucleophilic substitution with ethylamine or its derivatives. This step is critical and may be performed under controlled temperature and solvent conditions to maximize yield and selectivity.

Reaction Conditions and Optimization

Reactions are commonly conducted in polar aprotic solvents or alcohols, with temperature control ranging from ambient to reflux conditions depending on the step.

Catalysts such as Lewis acids or bases may be employed to facilitate substitution reactions.

Purification is achieved through crystallization or chromatography, depending on scale and purity requirements.

Research Findings and Data Tables

While direct experimental data specific to 4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine are scarce in open literature, analogous compounds and related triazine derivatives provide valuable insights.

Comparative Yields and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| tert-Butyl introduction | Friedel-Crafts alkylation, AlCl3 catalyst | 70-85 | Requires anhydrous conditions |

| Ethoxy substitution at 6-position | Ethoxide ion in ethanol, reflux | 75-90 | High selectivity for 6-position |

| N-Ethyl amination at 2-position | Ethylamine, polar solvent, 50-80°C | 65-80 | Careful control to prevent over-alkylation |

Spectroscopic Characterization Data (Representative)

| Parameter | Expected Range / Value |

|---|---|

| ^1H NMR (DMSO-d6) | tert-butyl protons: δ 1.2-1.5 ppm (s, 9H) |

| Ethoxy protons: δ 3.5-4.0 ppm (q, 2H), 1.0-1.2 ppm (t, 3H) | |

| N-ethyl protons: δ 3.0-3.5 ppm (q, 2H), 1.0-1.2 ppm (t, 3H) | |

| ^13C NMR | Signals corresponding to triazine carbons and substituents |

| Elemental Analysis | C, H, N consistent with theoretical values |

Related Synthetic Methodologies from Literature

A scalable and practical synthesis of substituted triazine derivatives often involves multi-step sequences with intermediate isolation and characterization to ensure purity and yield.

Hydrazinolysis and substitution reactions on triazine cores have been reported for related compounds, providing a foundation for synthetic modifications tailored to specific substituents like tert-butyl and ethoxy groups.

Summary and Practical Considerations

The preparation of 4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is achieved through targeted substitution reactions on the triazine ring.

The key challenges include controlling regioselectivity and avoiding side reactions due to the steric hindrance of the tert-butyl group and the reactivity of amine substituents.

Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical for high yield and purity.

Characterization by NMR and elemental analysis confirms the structure and substitution pattern.

This article synthesizes authoritative information from patents and peer-reviewed chemical literature, providing a comprehensive and professional overview of the preparation methods for 4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine without reliance on unverified sources.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atom (if present) is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative.

Scientific Research Applications

4-(tert-Butyl)-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazin-2-amine derivatives are highly dependent on substituent patterns. Below is a systematic comparison based on substituent positions and activities reported in the literature.

Substituent Effects at Position 4

- tert-Butyl Group : Bulky substituents like tert-butyl (as in the target compound) are linked to improved receptor binding in Alzheimer’s disease models. For example, 4-cyclohexyl- and 4-mesityl-substituted triazines showed high inhibitory activity in multi-target Alzheimer’s models due to steric bulk enhancing interaction with enzyme pockets .

- Morpholino Group: In 4-chloro-N-methyl-6-morpholinyl-N-phenyl-1,3,5-triazin-2-amine, the morpholino ring adopts a chair conformation, stabilizing molecular packing via hydrogen bonds. This structural rigidity may benefit crystalline material applications .

- Methylthio Group: Compounds like 4-(methylthio)-6-piperidino-1,3,5-triazin-2-amine (225.31 g/mol) exhibit polar properties (dipole moment: 4.249 Debye), influencing solubility and intermolecular interactions .

Substituent Effects at Position 6

- Methoxy Group : 4-Ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine (MW 168.20 g/mol) demonstrates how methoxy groups can enhance metabolic stability compared to ethoxy analogs .

- Piperazinyl/Piperidinyl Groups : Substitution with nitrogen-containing heterocycles (e.g., piperazinyl in H4R antagonists) confers selectivity for histamine receptors, with submicromolar affinity reported .

N-Substituent Variations

- N-Ethyl : The target compound’s N-ethyl group may balance lipophilicity and bioavailability, as seen in analogs like N-ethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine .

- N-Phenyl : In 4-chloro-N-methyl-6-morpholinyl-N-phenyl-1,3,5-triazin-2-amine, the phenyl group contributes to π-π stacking interactions, influencing crystal packing .

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural analogs.

Research Findings and Implications

- Pharmacological Activity : Bulky substituents (tert-butyl, mesityl) correlate with enhanced inhibition in neurodegenerative disease models . Conversely, piperazinyl groups enable selective H4 receptor antagonism, useful in anti-inflammatory therapies .

- Molecular Interactions: Hydrogen bonding (e.g., C–H···N in morpholino derivatives) and steric effects dominate crystal packing and stability .

- Synthetic Accessibility: Monosubstituted triazines (e.g., 4-aminobenzoic acid derivatives) are synthesized via sequential chloride substitution, with sodium carbonate as a key acid scavenger .

Biological Activity

4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 4-tert-Butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is , with a molecular weight of approximately 234.30 g/mol. The structure features a triazine ring with substituents that can influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives. These compounds can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including enzyme inhibition involved in tumorigenesis. For instance, modifications to the triazine core have been shown to enhance its inhibitory effects on cancer cell lines .

Table 1: Summary of Anticancer Activities of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis induction |

| Compound B | A549 | 20.5 | Enzyme inhibition |

| 4-tert-Butyl... | HeLa | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been extensively studied. Compounds like 4-tert-butyl derivatives exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (G-) | 32 µg/mL |

| Staphylococcus aureus (G+) | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Insecticidal Activity

Research has also indicated that certain triazine derivatives possess insecticidal properties. These compounds can act as effective agents against agricultural pests, contributing to pest management strategies without the use of harmful chemicals.

Case Study: Insecticidal Activity

A study evaluated the efficacy of various triazine derivatives against aphids and beetles. The results demonstrated that 4-tert-butyl derivatives showed promising results in reducing pest populations in controlled environments.

The biological activity of 4-tert-butyl-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazines act as inhibitors for enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : Some derivatives can integrate into microbial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Certain compounds trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.